[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate
Description
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate is a synthetic organic compound characterized by a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 2,4-difluorophenyl group and at the 3-position with a methyl ester of (2Z)-but-2-enoic acid. The (2Z)-but-2-enoate moiety introduces geometric isomerism, which may influence its physicochemical properties and biological activity. Structure validation protocols, as discussed by Spek , ensure the accuracy of such determinations.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (Z)-but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-2-3-14(18)19-8-10-7-13(20-17-10)11-5-4-9(15)6-12(11)16/h2-7H,8H2,1H3/b3-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZWNVNWOPTJJM-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC1=NOC(=C1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)OCC1=NOC(=C1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing waste and cost. This often includes scaling up the reaction conditions and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate involves its interaction with specific molecular targets. For instance, isoxazole derivatives have been shown to inhibit histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression . This inhibition can lead to apoptosis (programmed cell death) and cell cycle arrest in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate with analogous compounds requires structural, electronic, and functional analyses. Instead, we can infer methodologies and general trends from the referenced crystallographic tools and validation practices:
Structural Comparisons
Substituent Effects: Fluorine substituents on aromatic rings (e.g., 2,4-difluorophenyl) enhance electronegativity and influence intermolecular interactions like hydrogen bonding or π-stacking. Similar effects are observed in fluorinated isoxazole derivatives studied using SHELX refinement . The (2Z)-but-2-enoate group’s geometry (cis-configuration) may sterically hinder rotation, affecting molecular packing. ORTEP visualizations are typically employed to compare such conformational differences.
Functional Comparisons
- Biological Activity: Fluorinated isoxazoles are common in agrochemicals and pharmaceuticals due to their metabolic stability. The difluorophenyl group may enhance bioavailability compared to non-fluorinated analogs, as seen in other systems validated via Spek’s protocols .
Software-Driven Insights
- Validation Metrics : Tools like PLATON (integrated into WinGX ) assess geometric distortions, steric clashes, and hydrogen-bonding patterns, which are critical for comparing stability and reactivity across analogs.
Biological Activity
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate is a synthetic compound belonging to the class of isoxazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains an oxazole ring, which is known for its diverse biological activities. The presence of fluorine atoms in the phenyl group enhances its pharmacological properties by influencing lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that isoxazole derivatives can inhibit histone deacetylases (HDAC), enzymes involved in gene expression regulation. By inhibiting HDAC, these compounds may alter the expression of genes associated with cell proliferation and apoptosis, making them potential candidates for cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| HDAC Inhibition | Alters gene expression related to cell growth | |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory pathways |
Anticancer Activity
Several studies have investigated the anticancer potential of isoxazole derivatives similar to this compound. For instance, a study evaluated the antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The results demonstrated significant inhibition of cell growth at micromolar concentrations .
Case Study:
In a comparative study involving several derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 10 µM to 50 µM against breast cancer cell lines. The presence of the difluorophenyl group was crucial for enhancing the potency of these compounds .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties associated with isoxazole derivatives. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been documented in vitro. This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
